molecular formula C9H8FNO B1442838 2-(4-Fluorophenyl)-2-methoxyacetonitrile CAS No. 1354961-79-7

2-(4-Fluorophenyl)-2-methoxyacetonitrile

Cat. No.: B1442838
CAS No.: 1354961-79-7
M. Wt: 165.16 g/mol
InChI Key: AXZDZULCUNJNHT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methoxyacetonitrile is an organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a nitrile group attached to a central carbon atom

Properties

IUPAC Name

2-(4-fluorophenyl)-2-methoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZDZULCUNJNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methoxyacetonitrile typically involves the reaction of 4-fluorobenzyl cyanide with methanol in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, where the methoxy group replaces the cyanide group on the benzyl carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-methoxyacetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Fluorophenyl)-2-oxoacetonitrile.

    Reduction: Formation of 2-(4-Fluorophenyl)-2-methoxyethylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-methoxyacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methoxyacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-methoxyacetonitrile
  • 2-(4-Bromophenyl)-2-methoxyacetonitrile
  • 2-(4-Methylphenyl)-2-methoxyacetonitrile

Uniqueness

2-(4-Fluorophenyl)-2-methoxyacetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in pharmaceutical research.

Biological Activity

2-(4-Fluorophenyl)-2-methoxyacetonitrile, with the chemical formula C9_9H8_8FNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a fluorinated phenyl group attached to a methoxyacetonitrile moiety. The presence of the fluorine atom is crucial as it can influence the compound's biological activity and pharmacokinetic properties.

Target Interactions

Research indicates that compounds structurally similar to this compound often interact with various biological targets, including enzymes and receptors. For instance, similar compounds have shown high affinity for proteases, which are crucial in many biochemical pathways.

Biochemical Pathways

The compound is involved in several metabolic pathways, particularly through its biotransformation by microorganisms such as Aspergillus sydowii, which converts it into 4-Fluorophenylacetic acid. This conversion highlights its potential role in microbial metabolism and environmental degradation processes.

Antiviral and Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antiviral and antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, indicating that this compound could also have therapeutic potential in treating infectious diseases.

Toxicity and Dosage Effects

The biological effects of this compound vary significantly with dosage. At lower concentrations, it may enhance enzyme activity or modulate metabolic pathways beneficially. Conversely, at higher doses, it poses risks of toxicity, potentially leading to cellular damage and disruption of normal physiological functions.

Laboratory Studies

In laboratory settings, studies have shown that this compound remains stable under standard conditions but may degrade over time or under specific environmental factors. Its stability is crucial for its application in pharmaceuticals and other industrial uses.

Pharmacokinetics

Research on similar compounds suggests favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these properties is essential for predicting the behavior of this compound in biological systems.

Summary of Biological Activities

Activity Type Description References
AntiviralPotential activity against viral pathogens
AntimicrobialInhibition of microbial growth
Enzyme ModulationLow doses may enhance enzyme activity
ToxicityHigher doses can lead to cellular damage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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